molecular formula C24H38N2O4 B13859259 (2S,3S,11bR)-Dihydrotetrabenazine L-Val

(2S,3S,11bR)-Dihydrotetrabenazine L-Val

Cat. No.: B13859259
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-USKVXJDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,11bR)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders. The addition of the L-Val moiety enhances its properties, making it a valuable asset for researchers and scientists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine L-Val involves multiple steps, starting from the parent compound tetrabenazineThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,11bR)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

These derivatives can be further studied for their pharmacological and chemical properties .

Scientific Research Applications

(2S,3S,11bR)-Dihydrotetrabenazine L-Val has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard and in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine L-Val involves its interaction with specific molecular targets and pathways. It is believed to inhibit the vesicular monoamine transporter 2 (VMAT2), leading to a decrease in the release of neurotransmitters such as dopamine. This action helps in managing hyperkinetic movement disorders and other related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique structural feature makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23-/m0/s1

InChI Key

GEJDGVNQKABXKG-USKVXJDGSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.